2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester
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Overview
Description
2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is a chemical compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with an ethylaminomethyl group. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and catalysis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 3-fluorophenylboronic acid with ethylamine in the presence of a suitable coupling reagent such as a carbodiimide (e.g., dicyclohexylcarbodiimide) to form the ethylaminomethyl derivative.
Pinacol Ester Formation: The boronic acid derivative can then be treated with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the pinacol ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the fluorinated phenyl ring.
Substitution: The ethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
It’s known that boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . The kinetics of their reactions is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .
Pharmacokinetics
It’s known that the solubility of phenylboronic acids and their esters in different solvents can significantly affect their bioavailability . For instance, phenylboronic acid has high solubility in ether and ketones, and very low in hydrocarbon . Pinacol ester shows better solubility than the parent acid in all tested solvents .
Result of Action
Boronic acid pinacol ester compounds are known for their good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other compounds. For instance, the pH strongly influences the rate of the reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Also, the solubility of these compounds in different solvents can significantly affect their bioavailability .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based inhibitors. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-Fluorophenylboronic Acid: Lacks the ethylaminomethyl group.
2-(N-Methylaminomethyl)-3-fluorophenylboronic Acid: Similar structure but with a methyl group instead of ethyl.
3-Fluorophenylboronic Acid, Pinacol Ester: Similar but without the ethylaminomethyl group.
Uniqueness: 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is unique due to the presence of the ethylaminomethyl group, which imparts different chemical and biological properties compared to its analogs. This modification can enhance its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZMCQJGOPXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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